N-Acetyl-D-cysteine

Glutathione metabolism Oxidative stress Hepatoprotection

Researchers studying oxidative stress must distinguish GSH-dependent from GSH-independent effects-yet L-NAC confounds results by elevating glutathione. N-Acetyl-D-cysteine (D-NAC) provides the definitive stereoisomer negative control: it cannot be deacetylated by cellular acylases and thus fails to enter GSH metabolic pathways. • Zero hepatic GSH elevation vs. 2× increase with L-NAC (1200 mg/kg, mouse model) • 47% urinary recovery unchanged vs. 6.1% for L-form-ideal for DMPK tracer and oral bioavailability studies • Plasma levels ~40 μM after intestinal dosing vs. <3 μM for L-form Supplied at ≥98% purity with full QC documentation. For research use only.

Molecular Formula C5H9NO3S
Molecular Weight 163.20 g/mol
CAS No. 26117-28-2
Cat. No. B109491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-cysteine
CAS26117-28-2
Synonyms2S-Acetylamino-3-mercaptopropanoic Acid;  D-N-Acetylcysteine;  N-Acetyl-(S)-cysteine; 
Molecular FormulaC5H9NO3S
Molecular Weight163.20 g/mol
Structural Identifiers
SMILESCC(=O)NC(CS)C(=O)O
InChIInChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m1/s1
InChIKeyPWKSKIMOESPYIA-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-D-cysteine: Technical Baseline


N-Acetyl-D-cysteine (D-NAC, CAS 26117-28-2) is the D-enantiomer of the widely studied mucolytic and antioxidant compound N-acetyl-L-cysteine (L-NAC, NAC). As an N-acyl-alpha amino acid with the molecular formula C5H9NO3S and a molecular weight of 163.20 g/mol, D-NAC possesses a free thiol group capable of direct radical scavenging [1]. Unlike its L-counterpart, D-NAC is a microbial metabolite detected in Saccharomyces cerevisiae and functions as a detoxified derivative of D-cysteine via D-amino acid N-acetyltransferase activity [2].

D-enantiomer of N-acetylcysteine; not a prodrug for L-cysteine or GSH
Direct thiol reactivity independent of glutathione synthesis pathways
Stereoisomer control for discriminating GSH-dependent vs. thiol-mediated effects

N-Acetyl-D-cysteine: Procurement Advisory


Substituting N-acetyl-L-cysteine for N-acetyl-D-cysteine in experimental protocols is scientifically invalid due to well-documented stereoselectivity in mammalian enzyme systems. L-NAC serves as a prodrug that undergoes enzymatic deacetylation to yield L-cysteine, which subsequently drives glutathione (GSH) synthesis and sulfate conjugation pathways [1]. In contrast, D-NAC is not recognized by cellular acylases and therefore cannot be deacetylated in vitro or in vivo, precluding its entry into GSH metabolic pathways [2][3]. Consequently, these two enantiomers produce fundamentally distinct biochemical and pharmacokinetic outcomes that directly impact experimental design and interpretation.

Target
N-Acetyl-D-cysteine (D-NAC)
Potential Substitute
N-Acetyl-L-cysteine (L-NAC)
Key Mismatch
L-NAC is a prodrug that undergoes enzymatic deacetylation to L-cysteine, driving GSH synthesis. D-NAC is not recognized by cellular acylases, so metabolic outcomes differ fundamentally.
Risk Profile
Glutathione elevation, sulfate conjugation, and exposure profiles will diverge significantly. Direct substitution may invalidate mechanistic interpretation of thiol- vs. GSH-dependent endpoints.

N-Acetyl-D-cysteine: Differentiation Evidence


Hepatic Glutathione Elevation

In a direct head-to-head comparison in mice, administration of 1200 mg/kg N-acetyl-L-cysteine nearly doubled peak hepatic glutathione concentrations at 3 hours post-dose relative to control levels. In contrast, the D-isomer at the same dose failed to increase hepatic glutathione, with liver concentrations remaining similar to control, confirming that D-NAC cannot enter the glutathione synthesis pathway [1].

Hepatic GSH
Head-to-head
Near doubling by L-NAC vs. no increase by D-NAC
Supports D-NAC as stereoisomer negative control for GSH-pathway studies
Mouse, 1200 mg/kg, 3h post-dose; liver GSH
Glutathione metabolism Oxidative stress Hepatoprotection Stereoselectivity

Urinary Excretion of Unchanged Compound

A direct head-to-head comparison in mice demonstrated that N-acetyl-D-cysteine undergoes substantially less metabolism than its L-counterpart, resulting in markedly higher urinary recovery of the unchanged parent compound. Specifically, 47% of the administered D-isomer dose was recovered unchanged in 24-hour urine, compared to only 6.1% for the L-isomer—a 7.7-fold difference [1].

Urinary recovery
Head-to-head
7.7× higher
47% vs. 6.1% unchanged
Supports exposure-model interpretation with sustained intact scaffold
Mouse, 24h urine; D-NAC recovered unchanged
Pharmacokinetics Drug metabolism Urinary excretion Enantiomer stability

Plasma Inorganic Sulfate Levels

In the same mouse study, N-acetyl-L-cysteine nearly doubled plasma concentrations of inorganic sulfate at peak levels and increased 24-hour urinary sulfate excretion approximately threefold above control. N-acetyl-D-cysteine failed to increase either plasma concentration or urinary excretion of inorganic sulfate, confirming that the D-isomer does not contribute to cellular sulfate pools [1].

Plasma sulfate
Head-to-head
L-NAC nearly doubled plasma sulfate; D-NAC no increase
Confirms D-NAC does not contribute to sulfate pools, isolating thiol-mediated effects
Mouse, 1200 mg/kg; plasma & urine sulfate
Sulfate metabolism Inorganic sulfate Detoxification pathways Stereoselective metabolism

Intestinal Lumen Retention

In a direct comparative study using ligated rat intestinal segments in situ, N-acetyl-L-cysteine was rapidly metabolized, with only 2% of the administered L-isomer remaining in the intestinal lumen after 1 hour. In contrast, N-acetyl-D-cysteine exhibited markedly higher stability against intestinal deacetylation, with 35% of the D-isomer dose remaining—a 17.5-fold difference [1]. Additionally, systemic plasma levels reached ≅40 μM for the D-form versus <3 μM for the L-form [1].

Intestinal retention
Head-to-head
17.5× higher
35% vs. 2% remaining
Supports intestinal retention model interpretation; resistant to first-pass deacetylation
Rat ligated segment, 1h; systemic plasma ≅40 μM
Intestinal absorption Deacetylation Bioavailability Prodrug activation

In Vitro Deacetylation

In vitro assays using rat liver, lung, and intestine homogenates demonstrated that N-acetyl-L-cysteine is rapidly deacetylated, yielding nearly stoichiometric amounts of L-cysteine. Under identical conditions, N-acetyl-D-cysteine was not deacetylated or otherwise consumed in vitro, confirming absolute stereoselectivity of the responsible acylase enzymes [1].

In vitro deacetylation
Head-to-head
L-NAC completely deacetylated; D-NAC not consumed
Absolute acylase stereoselectivity; D-NAC as non-metabolizable control
Rat/human/mouse liver, lung, intestine homogenates
Acylase activity Enzyme stereoselectivity Prodrug metabolism In vitro assay

Direct ROS Scavenging Activity

N-Acetyl-D-cysteine possesses antioxidant activity and scavenges reactive oxygen species (ROS) through direct reaction with its free thiol group . However, unlike L-NAC, D-NAC cannot enter the glutathione metabolic pathway [1]. In vitro, D-NAC (20 mM; 1 hour pretreatment; 12 hours) does not increase intracellular GSH levels, whereas GSH monoester does, demonstrating that the ROS scavenging observed with D-NAC is attributable to direct thiol reactivity rather than GSH elevation [1]. No direct quantitative comparison of D-NAC versus L-NAC in ROS scavenging assays (e.g., IC50 values) was identified in the available primary literature; the above represents class-level inference supported by consistent vendor descriptions.

ROS scavenging
Class-level
Direct thiol reactivity; no GSH elevation (20 mM, 12h)
GSH-independent antioxidant mechanism; class-level inference, data to verify
In vitro, no head-to-head IC50 data identified
Reactive oxygen species Thiol antioxidants ROS scavenging Oxidative stress

N-Acetyl-D-cysteine: Research Applications


Negative Control for GSH-Dependent Effects

Given that N-acetyl-D-cysteine fails to increase hepatic glutathione concentrations while N-acetyl-L-cysteine nearly doubles peak GSH levels at 3 hours post-dose (1200 mg/kg, mouse model) [1], D-NAC serves as an ideal stereoisomer negative control. This application enables researchers to discriminate between biological effects that require GSH elevation versus those mediated by alternative mechanisms. This is particularly valuable in oxidative stress and hepatoprotection studies where distinguishing GSH-dependent from GSH-independent effects is critical for mechanistic interpretation.

In Vivo Probe for Thiol-Mediated Effects

The finding that N-acetyl-D-cysteine fails to increase plasma or urinary inorganic sulfate while L-NAC nearly doubles plasma sulfate and triples urinary sulfate excretion [1] positions D-NAC as a selective probe for isolating biological effects mediated solely by direct thiol chemistry. Furthermore, the 7.7-fold higher urinary recovery of unchanged D-NAC (47% vs. 6.1%) [1] and 17.5-fold higher intestinal retention (35% vs. 2%) [2] make D-NAC the preferred enantiomer for studies requiring sustained systemic exposure to the intact N-acetylcysteine scaffold without confounding metabolic contributions from cysteine, GSH, or sulfate pathways.

Pharmacokinetic Tracer for Deacetylation Studies

The absolute stereoselectivity of acylases—which deacetylate L-NAC to near stoichiometric yields of L-cysteine but do not deacetylate D-NAC in vitro [2]—establishes D-NAC as a valuable tracer compound for investigating intestinal and hepatic first-pass deacetylation mechanisms. The differential systemic plasma levels achieved after intestinal administration (<3 μM for L-form vs. ≅40 μM for D-form) [2] provide a quantifiable readout of stereoselective prodrug activation, making D-NAC a useful tool in preclinical drug metabolism and pharmacokinetic (DMPK) studies of oral bioavailability.

Chiral Chromatography Reference Standard

N-Acetyl-D-cysteine is commercially available at high purity (e.g., 99.63% as documented in vendor technical datasheets) and serves as a reference standard for the development and validation of chiral separation methods targeting N-acetylcysteine enantiomers. HPLC methods utilizing chiral columns and derivatization reagents (including N-acetyl-L-cysteine and N-acetyl-D-penicillamine as chiral thiols) have been established for enantiomeric amino acid resolution , with N-acetyl-D-cysteine being a logical reference material for such analytical applications in pharmaceutical quality control and metabolic research.

Application
Selection Property
Validation Focus
GSH-pathway negative control
Stereochemical control; no hepatic GSH elevation
Confirm absence of GSH increase in model system
Thiol-mediated effect probe
Direct thiol reactivity without sulfate conjugation
Verify no plasma/urinary sulfate rise; sustained exposure profile
Deacetylation tracer studies
Acylase-resistant D-enantiomer
Validate metabolic stability in intestinal/liver models
Chiral chromatography standard
High-purity D-enantiomer reference
Confirm enantiomeric purity for method validation

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